5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
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Overview
Description
5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 2nd position of the phenyl ring, and a carboxamide group attached to the 3rd position of the pyridine ring
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as nicotinamides , which are often involved in a wide range of biological activities.
Mode of Action
Compounds with similar structures have been found to interact with multiple receptors, leading to a variety of biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities .
Biochemical Analysis
Biochemical Properties
These compounds can interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoropyridine and 2-fluoroaniline.
Formation of Intermediate: The 5-bromo-2-fluoropyridine is reacted with 2-fluoroaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate.
Amidation Reaction: The intermediate is then subjected to amidation reaction conditions, typically involving the use of a base such as triethylamine and a solvent like dichloromethane, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, along with bases like potassium carbonate and solvents such as toluene or DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, or other biological assays.
Chemical Biology: It can serve as a probe or tool compound for investigating biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluoropyridine: A precursor in the synthesis of 5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide.
2-fluoroaniline: Another precursor used in the synthesis.
5-bromo-3-fluoropyridine-2-carbonitrile: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its combination of bromine, fluorine, and carboxamide groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRLDGOGQYWWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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